- A novel route to 2-imidazolin-5-one derivatives via oxidative cyclization of aryl-substituted (Z)-N-acetyl-α-dehydroalanines having a dialkylamino groupTetrahedron, 2004, 60(42), 9517-9524,
Cas no 93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one)

93634-54-9 structure
Nome del prodotto:(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
Numero CAS:93634-54-9
MF:C12H11NO2
MW:201.221243143082
MDL:MFCD00220066
CID:1023942
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
- (Z)-2-methyl-4-(4-methylbenzylidene)-5(4H)-oxazolone
- NSC636401
- NSC624441
- (4Z)-2-methyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
- DRSAXSPSSHVKSE-XFFZJAGNSA-N
- AHF103177
- 5903AC
- ST2408385
- (4Z)-2-methyl-4-(p-tolylmethylene)oxazol-5-one
- 2-Methyl-4-(4-methylbenzylidene)oxazole-5(4H)-one
- (z)-4-(4-methylbenzylidene)-
- (4Z)-2-Methyl-4-[(4-methylphenyl)methylene]-5(4H)-oxazolone (ACI)
- 5(4H)-Oxazolone, 2-methyl-4-[(4-methylphenyl)methylene]-, (Z)- (ZCI)
-
- MDL: MFCD00220066
- Inchi: 1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7-
- Chiave InChI: DRSAXSPSSHVKSE-XFFZJAGNSA-N
- Sorrisi: C(/C1C=CC(C)=CC=1)=C1\C(=O)OC(C)=N\1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 323
- Superficie polare topologica: 38.7
Proprietà sperimentali
- Densità: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 139-140 ºC
- Solubilità: Leggermente solubile (1,2 g/l) (25°C),
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,2-8°C
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM130173-5g |
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 5g |
$298 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-50mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 50mg |
85.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-1g |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 1g |
¥301.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 250mg |
¥101.0 | 2023-09-05 | |
Fluorochem | 227150-5g |
Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 5g |
£192.00 | 2022-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233529-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 250mg |
¥105.0 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-200mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 200mg |
197.0CNY | 2021-07-12 | |
Ambeed | A176916-100mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 100mg |
$30.0 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 250mg |
298CNY | 2021-05-08 | |
Chemenu | CM130173-1g |
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 1g |
$281 | 2021-08-05 |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 - 7 h, 75 - 85 °C; cooled
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Sodium acetate
Riferimento
- An Atropos Biphenyl Bisphosphine Ligand with 2,2'-tert-Butylmethylphosphino Groups for the Rhodium-Catalyzed Asymmetric Hydrogenation of Enol EstersAdvanced Synthesis & Catalysis, 2018, 360(19), 3793-3800,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Enantioselective preparation of α-phenylalanines by asymmetric catalytic hydrogenationAnales de Quimica, 1983, 79(2), 188-93,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, rt → reflux; cooled
Riferimento
- Concerning the thermal diastereomerization of the green fluorescent protein chromophoreMonatshefte fuer Chemie, 2006, 137(2), 163-168,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C
Riferimento
- Silver-promoted direct phosphorylation of bulky C(sp2)-H bond to build fully substituted β-phosphonodehydroamino acidsOrganic Letters, 2020, 22(16), 6414-6419,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Acetic anhydride ; 100 °C
Riferimento
- A concise approach to polysubstituted oxazoles from N-acyl-2-bromo enamides via a copper(I)/amino acid-catalyzed intramolecular C-O bond formationOrganic & Biomolecular Chemistry, 2014, 12(23), 3912-3923,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, rt
Riferimento
- Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino KetonesOrganic Letters, 2015, 17(21), 5380-5383,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Riferimento
- An Atropos Chiral Biphenyl Bisphosphine Ligand Bearing Only 2,2'-Substituents and Its Application in Rh-Catalyzed Asymmetric HydrogenationAdvanced Synthesis & Catalysis, 2018, 360(4), 738-743,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, 25 °C
Riferimento
- Construction of Chiral-Fused Tricyclic γ-Lactams via a trans-Perhydroindolic Acid-Catalyzed Asymmetric Domino ReactionOrganic Letters, 2017, 19(11), 2925-2928,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; rt; 1 h, reflux
Riferimento
- Synthesis, biological evaluation and structure-activity relationships of 5-arylidene tetramic acids with antibacterial activity against methicillin-resistant Staphylococcus aureusBioorganic & Medicinal Chemistry Letters, 2020, 30(10),,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Riferimento
- Mechanism of the hydrolysis of (Z)-4-benzylidene-2-methyloxazolin-5-one or (Z)-4-benzylidene-2-phenyloxazolin-5-one derivativesJournal of Organic Chemistry, 1985, 50(7), 977-80,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- Synthetic and antiviral studies on certain acyclic nucleosides of 5-benzyl-6-azauracil derivativesNucleosides & Nucleotides, 1993, 12(9), 925-40,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 100 - 110 °C; overnight, 25 °C
Riferimento
- Oxazolone-Based Photoswitches: Synthesis and PropertiesEuropean Journal of Organic Chemistry, 2013, 2013(29), 6611-6618,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Potassium acetate ; rt → reflux; 1 h, reflux; overnight, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Cation-Triggered Switchable Asymmetric Catalysis with Chiral Aza-CrownPhosAngewandte Chemie, 2015, 54(14), 4334-4337,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, reflux; reflux → rt; overnight, rt
Riferimento
- Preparation of isomannide pseudopeptide derivatives as serine protease inhibitors, Brazil, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Formation of isoquinoline and 1-azetine derivatives via novel photocyclization of substituted α-dehydrophenylalaninesTetrahedron, 2000, 56(19), 2941-2951,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium acetate
1.2 Solvents: Acetic anhydride , Water
1.2 Solvents: Acetic anhydride , Water
Riferimento
- Formation of isoquinoline derivatives by the irradiation of N-acetyl-α-dehydrophenylalanine ethyl ester and its derivativesHeterocycles, 2000, 53(10), 2261-2274,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4.5 h, reflux
Riferimento
- Preparation of peptides for treating resistant tumors, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 h, 140 °C - reflux
Riferimento
- Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H BondsOrganic Letters, 2016, 18(15), 3586-3589,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Sodium acetate
Riferimento
- On the synthesis of geometric isomers of 2-methyl (or phenyl)-4-[α-arylethylidene]-5(4H)-oxazolonesJournal of Heterocyclic Chemistry, 1985, 22(6), 1655-7,
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Raw materials
- Ethyl acetylglycinate
- 4-Methylbenzaldehyde
- (4e)-2-phenyl-4-(1-phenylethylidene)-1,3-oxazol-5-one
- 2-acetamidoacetic acid
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preparation Products
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Letteratura correlata
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one) Prodotti correlati
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
